

# Core Chemical Identity and Physical Characteristics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **(4-Bromophenyl)trimethylsilane**

Cat. No.: **B151686**

[Get Quote](#)

**(4-Bromophenyl)trimethylsilane**, identified by its CAS Number 6999-03-7, is a bifunctional aromatic compound that has become indispensable in synthetic chemistry.<sup>[1]</sup> Its structure uniquely combines a brominated phenyl ring, which serves as a reactive handle for cross-coupling reactions, with a chemically robust trimethylsilyl (TMS) group.<sup>[1]</sup> The TMS group not only enhances stability but can also modulate the electronic properties of the aromatic system or act as a directing group in subsequent transformations.<sup>[1]</sup>

The compound typically presents as a liquid at room temperature.<sup>[2]</sup> Its high boiling point indicates low volatility, which simplifies handling by minimizing inhalation risks under standard laboratory conditions. The density, slightly greater than water, is a fundamental property for reaction and purification planning, particularly in biphasic systems.

Table 1: Key Physical and Chemical Properties of **(4-Bromophenyl)trimethylsilane**

| Property          | Value                               | Source(s)                                                   |
|-------------------|-------------------------------------|-------------------------------------------------------------|
| CAS Number        | <b>6999-03-7</b>                    | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>13</sub> BrSi | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 229.19 g/mol                        | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Physical State    | Liquid                              | <a href="#">[2]</a>                                         |
| Boiling Point     | 230.7 °C at 760 mmHg                | <a href="#">[5]</a>                                         |
| Density           | ~1.22 g/mL                          | <a href="#">[2]</a>                                         |
| Flash Point       | 96 °C                               | <a href="#">[2]</a>                                         |
| IUPAC Name        | (4-bromophenyl)-trimethylsilane     | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| InChI Key         | UKTSSJJZFVGTCG-UHFFFAOYSA-N         | <a href="#">[2]</a>                                         |

| Purity | Typically ≥95-97% |[\[2\]](#)[\[5\]](#) |

Caption: Chemical structure of **(4-Bromophenyl)trimethylsilane**.

## Safety, Handling, and Storage Protocols

Proper handling of **(4-Bromophenyl)trimethylsilane** is crucial for ensuring laboratory safety and maintaining the compound's integrity. The compound is classified as an irritant, necessitating the use of appropriate personal protective equipment (PPE).[\[2\]](#)[\[3\]](#)

Core Directives for Safe Handling:

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation of vapors.[\[3\]](#)
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[\[3\]](#)

- Handling: Avoid direct contact with skin and eyes.[\[8\]](#) After handling, wash hands and any exposed skin thoroughly.[\[3\]](#)
- Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[\[5\]](#)[\[9\]](#)[\[10\]](#) Protecting it from moisture is vital to prevent potential hydrolysis and maintain product integrity.[\[3\]](#)

In the event of exposure, it is critical to consult the Safety Data Sheet (SDS) for detailed first-aid measures.[\[3\]](#) The SDS should be requested from the supplier and reviewed before any experimental work begins.[\[3\]](#)

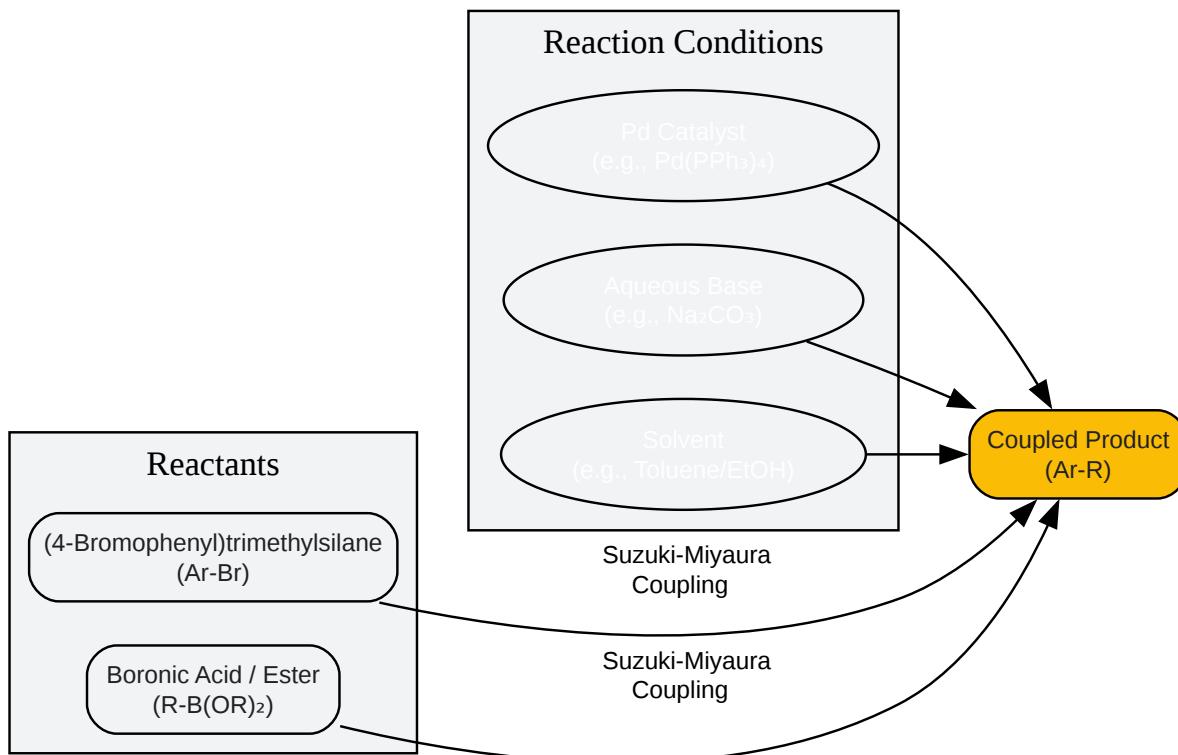
Table 2: GHS Hazard and Precautionary Information

| Category                 | Code      | Description                                           | Source(s)                               |
|--------------------------|-----------|-------------------------------------------------------|-----------------------------------------|
| Pictogram                | GHS07     | Harmful/Irritant                                      | <a href="#">[2]</a>                     |
| Signal Word              | Warning   |                                                       | <a href="#">[2]</a>                     |
| Hazard Statements        | H315      | Causes skin irritation                                | <a href="#">[2]</a> <a href="#">[3]</a> |
|                          | H319      | Causes serious eye irritation                         | <a href="#">[2]</a> <a href="#">[3]</a> |
|                          | H335      | May cause respiratory irritation                      | <a href="#">[2]</a>                     |
| Precautionary Statements | P280      | Wear protective gloves/eye protection/face protection | <a href="#">[3]</a>                     |
|                          | P302+P352 | IF ON SKIN: Wash with plenty of water and soap        | <a href="#">[2]</a>                     |

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[\[2\]](#)[\[3\]](#) |

# Synthetic Utility in Drug Development and Material Science

The true value of **(4-Bromophenyl)trimethylsilane** for drug development and material science lies in its bifunctional nature, which allows for sequential and controlled chemical modifications.


[1]

**A. Role in Cross-Coupling Reactions** The carbon-bromine bond is a well-established reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the precise formation of new carbon-carbon and carbon-nitrogen bonds. This capability is essential for constructing the complex aromatic and heterocyclic scaffolds that constitute the core of many active pharmaceutical ingredients (APIs). For instance, the bromine atom can be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce diverse functionalities.

**B. Influence of the Trimethylsilyl (TMS) Group** The TMS group is not merely a passive spectator. It offers several strategic advantages:

- **Stability and Solubility:** It enhances the compound's solubility in organic solvents and provides steric bulk, which can influence reaction pathways.
- **Electronic Modulation:** The silyl group can subtly alter the electron density of the aromatic ring, thereby influencing the kinetics and selectivity of reactions.[1]
- **Synthetic Handle:** While stable, the C-Si bond can be cleaved under specific conditions (e.g., using fluoride ions or strong electrophiles) to introduce other functional groups, a process known as protodesilylation or ipso-substitution. This adds another layer of synthetic versatility.

This dual-reactivity profile makes **(4-Bromophenyl)trimethylsilane** a powerful building block for creating libraries of complex molecules for high-throughput screening in drug discovery or for synthesizing advanced organic electronic materials like conjugated polymers for OLEDs.[1] [11]



[Click to download full resolution via product page](#)

Caption: Workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

## Spectroscopic Profile

Confirmation of the identity and purity of **(4-Bromophenyl)trimethylsilane** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
  - <sup>1</sup>H NMR: The spectrum will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH<sub>3</sub>)<sub>3</sub>) at approximately 0.25 ppm. The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
  - <sup>13</sup>C NMR: The spectrum will show a signal for the methyl carbons of the TMS group and four signals for the aromatic carbons, two of which will be significantly more intense due to

symmetry.

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).[12]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as strong bands associated with the Si-C bond and the aromatic ring structure.

Researchers can find reference spectra in various databases to compare against their experimental data.[13]

## Conclusion

**(4-Bromophenyl)trimethylsilane** is a cornerstone intermediate whose value is derived from its predictable reactivity and structural versatility. Its physical properties render it amenable to standard laboratory handling, while its bifunctional chemical nature provides a robust platform for complex molecular engineering. For professionals in drug discovery and material science, a comprehensive understanding of this compound's properties, safety requirements, and synthetic applications is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

## References

- Understanding the Synthesis and Handling of **(4-Bromophenyl)trimethylsilane**. Phallut. [Link]
- (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980.
- The Role of **(4-Bromophenyl)trimethylsilane** in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897.
- **(4-Bromophenyl)trimethylsilane**. SpectraBase. [Link]
- ((4-Bromophenyl)[bis(trimethylsilyl)]methyl)(trimethyl)silane | C16H31BrSi3 | CID 552187.
- The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- MSDS of ((4-bromophenyl)ethynyl)trimethylsilane. Capot Chemical Co.,Ltd. [Link]
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of

Health (NIH). [Link]

- Introducing bromine to the molecular structure as a strategy for drug design. National Institutes of Health (NIH). [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [fluorochem.co.uk](http://fluorochem.co.uk) [fluorochem.co.uk]
- 3. [nbinno.com](http://nbinno.com) [nbinno.com]
- 4. [manchesterorganics.com](http://manchesterorganics.com) [manchesterorganics.com]
- 5. [organosilicon.alfa-chemistry.com](http://organosilicon.alfa-chemistry.com) [organosilicon.alfa-chemistry.com]
- 6. Buy (4-Bromophenyl)trimethylsilane | 6999-03-7 [[smolecule.com](http://smolecule.com)]
- 7. (4-Bromophenyl)trimethylsilane - CAS:6999-03-7 - Sunway Pharm Ltd [[3wpharm.com](http://3wpharm.com)]
- 8. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 9. [file.bldpharm.com](http://file.bldpharm.com) [file.bldpharm.com]
- 10. 6999-03-7|(4-Bromophenyl)trimethylsilane|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 11. [ossila.com](http://ossila.com) [ossila.com]
- 12. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 13. [spectrabase.com](http://spectrabase.com) [spectrabase.com]
- To cite this document: BenchChem. [Core Chemical Identity and Physical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151686#4-bromophenyl-trimethylsilane-physical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)